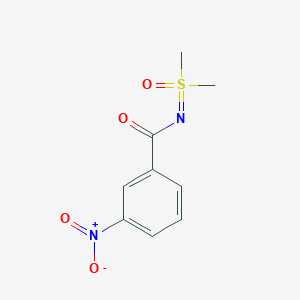

N-(Dimethyl(oxo)-λ6-sulfanyliden)-3-nitrobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

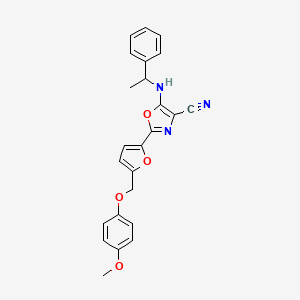

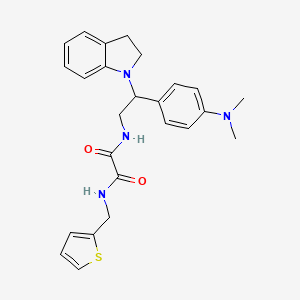

S,S-Dimethyl-N-(3-nitrobenzoyl)sulphoximide is a chemical compound that is part of a broader class of sulfimides. These compounds are characterized by the presence of a sulfoximide group, which is a functional group containing sulfur, oxygen, and nitrogen atoms. The specific compound is further modified by the presence of a nitrobenzoyl group, which introduces additional chemical properties due to the nitro group's electron-withdrawing effects.

Synthesis Analysis

The synthesis of related sulfimides involves the reaction of nitrile oxides with N-aryl-S,S-dimethylsulfimides. In the case of sterically-stabilized benzonitrile oxides, the reaction yields benzimidazole 3-oxides and 1,2,4-benzoxadiazines. The reaction is thought to proceed through the formation of a nitroso compound intermediate, which is generated by the nucleophilic attack of the sulfimide on the carbon atom of the nitrile oxide, followed by the release of dimethyl sulfide .

Molecular Structure Analysis

Structural investigations of sulfimides, including S,S-dimethyl-N-(m-nitrophenyl)sulphimide and its p-nitro analogue, have revealed that these compounds can crystallize in different space groups with varying cell parameters. The S-N bond lengths and N-C(aryl) bond lengths have been determined through diffractometer data, indicating the solid-state conformations of these molecules. The structures of these compounds are virtually identical, but they differ from the structure of the picrate salt of a related sulfimide .

Chemical Reactions Analysis

The chemical reactions of sulfimides are influenced by the substituents on the aromatic ring and the nature of the interacting species. For instance, the presence of a nitro group on the benzene ring can affect the reactivity of the sulfimide, potentially leading to different reaction pathways or products. The formation of benzimidazole 3-oxides and 1,2,4-benzoxadiazines from the reaction with nitrile oxides suggests that sulfimides can participate in complex reaction networks, leading to heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical properties of sulfimides, such as their crystalline structure and bond lengths, have been elucidated through X-ray crystallography. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of substituents like the nitro group. The nitro group's electron-withdrawing nature can impact the acidity of the hydrogen atoms, the nucleophilicity of the nitrogen atom, and the overall molecular stability. These properties are crucial for understanding the behavior of sulfimides in various chemical environments .

Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Anwendungen:

Heterocyclische Chemie und Synthese

Antitumoraktivität und Eisenchelatisierung

Biologische und klinische Anwendungen

Nachhaltige Isothiocyanatsynthese

Eigenschaften

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-16(2,15)10-9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTNXJHTFSZELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)

![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)